Bicifadine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Bridged Bicyclo Compounds, Heterocyclic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

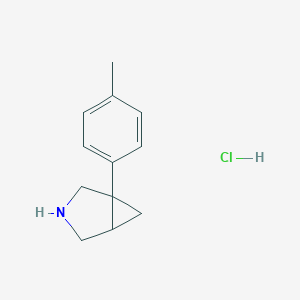

1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12;/h2-5,11,13H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZOPAFTLUOBOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC2CNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20985128 | |

| Record name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66504-75-4 | |

| Record name | Bicifadine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66504-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bicifadine hydrochloride mechanism of action in neuropathic pain

An In-Depth Technical Guide to the Mechanism of Action of Bicifadine Hydrochloride in Neuropathic Pain

Executive Summary

Bicifadine is a non-opioid, non-NSAID analgesic candidate that was investigated for the treatment of acute, chronic, and neuropathic pain.[1] Its core mechanism of action is the inhibition of monoamine reuptake, functioning as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), or "triple reuptake inhibitor".[1][2] Preclinical studies demonstrated a clear pharmacodynamic profile, with potent inhibition of norepinephrine and serotonin transporters and weaker, but significant, inhibition of the dopamine transporter.[3][4] This activity translated to robust efficacy in various animal models of neuropathic pain, where it effectively reversed hypersensitivity to mechanical and thermal stimuli.[3][5] A notable finding from these studies was the contribution of the dopaminergic pathway to its antihyperalgesic effects.[3][6] Despite the strong preclinical rationale and promising in-vivo data, bicifadine ultimately failed to meet its primary endpoints in late-stage clinical trials for chronic lower back pain and diabetic neuropathic pain, leading to the discontinuation of its development for these indications.[1][7] This guide provides a detailed technical examination of bicifadine's mechanism, the experimental evidence supporting it, and a discussion of its clinical trajectory, offering valuable insights for researchers and drug developers in the field of pain therapeutics.

The Challenge of Neuropathic Pain & the Role of Monoaminergic Systems

Neuropathic pain is a complex, chronic state resulting from a lesion or disease affecting the somatosensory nervous system.[8] Its pathophysiology is characterized by neuronal hyperexcitability in both the peripheral and central nervous systems, leading to debilitating symptoms such as allodynia (pain from non-painful stimuli) and hyperalgesia (an exaggerated pain response).[8][9]

A key component of the body's endogenous pain control system is the descending modulatory pathway. This network originates in brainstem nuclei, such as the locus coeruleus and raphe nuclei, and projects down to the dorsal horn of the spinal cord.[10] The release of the neurotransmitters norepinephrine (NE) and serotonin (5-HT) from these descending fibers acts to suppress the transmission of pain signals from the periphery to the brain.[10] Consequently, enhancing the synaptic concentration of NE and 5-HT is a validated therapeutic strategy for neuropathic pain, forming the basis for the efficacy of drug classes like Tricyclic Antidepressants (TCAs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[8][11] Bicifadine was developed to leverage this principle with a unique neurochemical profile.

Molecular Profile of this compound

-

Chemical Name: 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride[4]

-

CAS Number: 66504-75-4[4]

-

Molecular Formula: C₁₂H₁₅N·HCl[12]

-

Molecular Weight: 209.72 g/mol [12]

Bicifadine's core pharmacological identity is that of a broad-spectrum monoamine transporter inhibitor.[1] Unlike many analgesics that target opioid receptors or inflammatory pathways, bicifadine's primary action is to prolong the synaptic activity of norepinephrine, serotonin, and dopamine.[13]

Core Mechanism of Action: Monoamine Transporter Inhibition

The analgesic properties of bicifadine are primarily attributed to its ability to block the reuptake of key monoamine neurotransmitters involved in descending pain modulation.

In Vitro Characterization

The foundational evidence for bicifadine's mechanism comes from in vitro assays characterizing its affinity and potency at the three principal monoamine transporters. These studies consistently demonstrate a distinct inhibitory profile. Bicifadine is a potent antagonist of the norepinephrine transporter (NET) and the serotonin transporter (SERT), with a significantly lower, yet still relevant, potency for the dopamine transporter (DAT).[3][4] This profile is often described with the relative potency ratio of NE > 5-HT > DA.[5]

| Transporter | Parameter | Value | Reference |

| Norepinephrine (NET) | IC₅₀ | 55 nM | [4] |

| Serotonin (SERT) | IC₅₀ | 117 nM | [4] |

| Dopamine (DAT) | IC₅₀ | 910 nM | [4] |

| Table 1: In Vitro Inhibitory Potency of this compound |

Protocol Box: Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a standard competitive binding assay to determine the binding affinity (Ki) of a test compound like bicifadine for monoamine transporters.

Objective: To quantify the affinity of bicifadine for NET, SERT, and DAT expressed in a stable cell line (e.g., HEK293).

Materials:

-

Cell membranes from HEK293 cells expressing human recombinant NET, SERT, or DAT.

-

Radioligands: [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT).

-

Non-specific binding inhibitors: Desipramine (for NET), Fluoxetine (for SERT), GBR 12909 (for DAT).

-

Test compound: this compound, serially diluted.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

-

Scintillation vials and cocktail; microplate harvester; liquid scintillation counter.

Methodology:

-

Preparation: Thaw cell membranes on ice. Prepare serial dilutions of bicifadine and standards in assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and either assay buffer (for total binding), a high concentration of the non-specific inhibitor (for non-specific binding), or varying concentrations of bicifadine.

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Termination & Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the bicifadine concentration. Use non-linear regression (e.g., sigmoidal dose-response) to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Neurochemical Effects In Vivo

The in vitro binding profile was validated by in vivo microdialysis studies in rats.[3][5] Administration of bicifadine led to a significant, dose-dependent increase in the extracellular (extrasynaptic) concentrations of all three monoamines in key brain regions associated with pain and mood regulation. Specifically, bicifadine elevated norepinephrine and serotonin levels in the prefrontal cortex and dopamine levels in the striatum, confirming its function as a triple reuptake inhibitor in a living system.[3][5]

Caption: Workflow for assessing bicifadine's effect on neurotransmitter levels.

The Descending Pain Pathway Modulation

Bicifadine's primary analgesic effect in neuropathic pain is hypothesized to stem from its potentiation of the descending inhibitory pathways. By blocking NET and SERT at the level of the brainstem (locus coeruleus for NE, raphe nuclei for 5-HT), bicifadine increases the availability of these neurotransmitters. This leads to enhanced activation of their respective receptors on spinal cord neurons in the dorsal horn, which in turn suppresses the propagation of nociceptive signals ascending to the brain.

Caption: Bicifadine enhances descending inhibition of spinal pain signaling.

Preclinical Efficacy in Neuropathic Pain Models

Bicifadine demonstrated significant antinociceptive and antiallodynic activity in well-established animal models of chronic neuropathic pain.[3][5]

Overview of Key Animal Models

-

Spinal Nerve Ligation (SNL): This surgical model involves the tight ligation of one of the spinal nerves (e.g., L5) in a rat. The resulting nerve injury produces long-lasting and robust behavioral signs that mimic human neuropathic pain, including mechanical allodynia and thermal hyperalgesia in the affected paw.

-

Streptozotocin (STZ)-Induced Diabetic Neuropathy: In this model, a single injection of streptozotocin destroys pancreatic beta cells, inducing hyperglycemia and mimicking type 1 diabetes. Over several weeks, the animals develop peripheral neuropathy, a common complication of diabetes, and exhibit signs of neuropathic pain like mechanical hyperalgesia.

Summary of Antinociceptive Effects

In both the SNL and STZ models, orally administered bicifadine was highly effective. It produced a dose-dependent reversal of pain-related behaviors, normalizing the nociceptive threshold.[3][5] In the SNL model, bicifadine significantly suppressed mechanical allodynia, thermal hyperalgesia, and mechanical hyperalgesia.[3] In the STZ model, it effectively reduced mechanical hyperalgesia.[5]

| Animal Model | Pain Modality | Effect of Bicifadine | Reference |

| Spinal Nerve Ligation (SNL) | Mechanical Allodynia | Significant suppression | [3][5] |

| Spinal Nerve Ligation (SNL) | Thermal Hyperalgesia | Significant suppression | [3][5] |

| Streptozotocin (STZ) | Mechanical Hyperalgesia | Significant reduction | [3][5] |

| Table 2: Efficacy of Bicifadine in Preclinical Neuropathic Pain Models |

Protocol Box: Von Frey Test for Mechanical Allodynia

Objective: To assess mechanical sensitivity (allodynia) in the hind paw of a rodent following nerve injury.

Materials:

-

Set of calibrated von Frey filaments (providing a range of forces, e.g., 0.4g to 26g).

-

Testing apparatus: A wire mesh platform that allows access to the plantar surface of the animal's paws.

-

Individual animal enclosures for acclimation.

Methodology:

-

Acclimation: Place the animal in its enclosure on the mesh platform and allow it to acclimate for at least 15-20 minutes until exploratory behavior ceases.

-

Filament Application: Starting with a filament in the middle of the force range, apply it perpendicularly to the plantar surface of the hind paw (in the area of innervation of the injured nerve) until it just bends.

-

Hold: Hold the filament in this bent position for 3-5 seconds.

-

Response: A positive response is a sharp withdrawal, flinching, or licking of the paw. Ambulation is not considered a positive response.

-

Threshold Determination (Up-Down Method):

-

If there is a positive response, the next filament tested is one with a lower force.

-

If there is no response, the next filament tested is one with a higher force.

-

Continue this pattern until a sequence of opposing responses is observed or until a specified number of applications have been made after the first response change.

-

-

Data Analysis: The pattern of responses is used to calculate the 50% paw withdrawal threshold (in grams) using a validated formula. A lower threshold in the injured paw compared to the contralateral paw or baseline indicates mechanical allodynia. The effect of a drug like bicifadine is measured by its ability to increase this threshold back towards normal levels.

The Role of Dopamine in Antihyperalgesia

While the noradrenergic and serotonergic systems are the primary targets for descending pain modulation, bicifadine's profile suggested a potential role for dopamine. To investigate this, researchers co-administered bicifadine with (-)-sulpiride, a D₂ receptor antagonist.[3][5] The results showed that blocking D₂ receptors significantly reduced the antihyperalgesic effects of bicifadine in the SNL model.[3] This finding indicates that bicifadine's efficacy is not solely due to its actions on NE and 5-HT, but that potentiation of dopaminergic pathways also contributes meaningfully to its analgesic action in neuropathic states.[6]

Caption: Deducing the role of dopamine in bicifadine's analgesic effect.

Clinical Development and Outcomes in Neuropathic Pain

Rationale in the Clinical Context

The clinical development of bicifadine for neuropathic pain was supported by a strong scientific rationale. Compared to existing SNRIs like duloxetine (Cymbalta®), bicifadine possessed a unique pharmacological profile weighted more heavily towards norepinephrine reuptake inhibition over serotonin.[11] Since norepinephrine is considered a critical mediator of descending pain inhibition, this profile was hypothesized to offer a potential advantage in efficacy for treating neuropathic pain.[10][11]

Summary of Clinical Trials

Bicifadine underwent extensive clinical testing, including over 15 trials with more than 3,000 patients.[11] For neuropathic pain, its development culminated in a large, randomized, placebo-controlled Phase IIb trial for the treatment of pain associated with diabetic peripheral neuropathy.[7][14] The study was designed to compare two different doses of bicifadine against a placebo over a treatment course, with the primary endpoint being the reduction in the patient-reported pain score.[7] A long-term, 52-week open-label safety study was also planned for patients who completed the initial trial.[15][16]

Analysis of Trial Failures

Despite the robust preclinical data, the Phase IIb trial for diabetic neuropathic pain failed to meet its primary endpoint.[7] There was no statistically significant difference in pain reduction between either bicifadine dose group and the placebo group.[7] Similarly, Phase III trials for chronic lower back pain also failed, in part due to a high placebo response.[1][11][17] These disappointing results led XTL Biopharmaceuticals, the company developing the drug at the time, to terminate the development program for bicifadine in 2010.[1] The failure highlights the significant translational gap that often exists between preclinical animal models, which are relatively homogenous, and the complex, heterogeneous nature of human chronic pain conditions.

Emerging & Ancillary Mechanisms of Action

While monoamine reuptake inhibition is the well-characterized primary mechanism, other potential actions have been noted. Some early literature suggested bicifadine might also possess NMDA receptor antagonist properties, although this has not been a central focus of its development.[13] More recently, a 2025 study identified bicifadine as an autophagy-inducing compound that inhibits the mammalian target of rapamycin (mTOR) pathway in a cellular model of Parkinson's disease.[18] This suggests a potential for neuroprotective actions that could be relevant to neuropathic pain, though this mechanism remains speculative and requires further investigation in the context of pain signaling.

Conclusion & Future Perspectives

The story of this compound serves as a compelling case study in pain drug development. It possessed a clear and rational mechanism of action, potent activity at its molecular targets, and impressive efficacy in multiple preclinical models of neuropathic pain. Its failure in late-stage clinical trials underscores the profound challenges in translating promising preclinical findings into clinically meaningful benefits for patients with neuropathic pain.

The reasons for this failure are likely multifactorial, involving the inherent limitations of animal models, the powerful and variable placebo effect in pain trials, and the complex biopsychosocial nature of human chronic pain. While bicifadine itself will not become a therapeutic option, the lessons from its development are invaluable. They reinforce that while targeting the descending monoaminergic pathways is a valid and important strategy, future success may require more sophisticated approaches, such as developing compounds with novel selectivity profiles, identifying patient populations who are most likely to respond, or exploring combination therapies that target multiple pain mechanisms simultaneously.

References

- 1. Bicifadine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS 66504-75-4 | Tocris Bioscience [tocris.com]

- 5. researchgate.net [researchgate.net]

- 6. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fiercebiotech.com [fiercebiotech.com]

- 8. The neuropathic pain: An overview of the current treatment and future therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. londonpainclinic.com [londonpainclinic.com]

- 10. Neuropathic pain: Mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Neuropathy Drug [natap.org]

- 12. scbt.com [scbt.com]

- 13. Bicifadine | C12H15N | CID 47953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. biospace.com [biospace.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. fiercebiotech.com [fiercebiotech.com]

- 18. Neuroprotective Activities of Sertraline, Tiagabine, and Bicifadine with Autophagy-Inducing Potentials in a 6-Hydroxidopamine-Treated Parkinson's Disease Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Bicifadine Hydrochloride and its Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicifadine, chemically known as (±)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane, is a non-narcotic analgesic agent.[1][2] Its synthesis involves a multi-step process starting from readily available precursors. This technical guide provides a detailed overview of the synthetic pathways leading to Bicifadine hydrochloride, including experimental protocols for the key reaction steps and a summary of the quantitative data.

Overall Synthetic Pathway

The most common and well-documented synthesis of Bicifadine commences with the formation of a cyclopropane ring, followed by the construction of the azabicyclic system, and finally, reduction to the desired product. The key intermediate in this pathway is 1-(p-tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione.

Caption: Overall synthetic workflow for this compound.

Precursor Synthesis

The synthesis of this compound necessitates the preparation of several key precursors. The following sections detail the experimental protocols for these precursors.

Synthesis of Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate

This step involves a Michael addition followed by an intramolecular cyclization.

Experimental Protocol:

-

To a solution of sodium methoxide, prepared from sodium metal in anhydrous methanol, is added methyl p-tolylacetate.

-

The mixture is stirred and cooled, and then methyl acrylate is added dropwise while maintaining the temperature.

-

After the addition is complete, the reaction mixture is refluxed for a specified period.

-

The solvent is then removed under reduced pressure.

-

The residue is taken up in a suitable solvent (e.g., diethyl ether) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product.

-

Purification is achieved by vacuum distillation to yield dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate.

| Reactant/Reagent | Molar Ratio | Key Parameters | Yield (%) |

| Methyl p-tolylacetate | 1.0 | Temperature: 0-5 °C (addition), then reflux | 65-75 |

| Methyl acrylate | 1.1 | Solvent: Anhydrous Methanol | |

| Sodium Methoxide | 1.1 | Reaction Time: 2-4 hours at reflux |

Synthesis of 1-(p-Tolyl)cyclopropane-1,2-dicarboxylic Acid

This step involves the hydrolysis of the diester to the corresponding dicarboxylic acid.

Experimental Protocol:

-

Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate is dissolved in a mixture of methanol and a solution of sodium hydroxide in water.

-

The mixture is heated at reflux until the hydrolysis is complete (monitored by TLC).

-

The methanol is removed by distillation.

-

The aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

-

The solid is collected by filtration, washed with cold water, and dried to afford 1-(p-tolyl)cyclopropane-1,2-dicarboxylic acid.

| Reactant/Reagent | Molar Ratio | Key Parameters | Yield (%) |

| Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate | 1.0 | Temperature: Reflux | 85-95 |

| Sodium Hydroxide | 2.2 | Solvent: Methanol/Water | |

| Hydrochloric Acid | to pH ~2 | Reaction Time: 4-6 hours |

Synthesis of 1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

The dicarboxylic acid is condensed with urea to form the key imide intermediate.

Experimental Protocol:

-

A mixture of 1-(p-tolyl)cyclopropane-1,2-dicarboxylic acid and urea is heated.

-

The temperature is gradually increased to melt the mixture and initiate the reaction, which is accompanied by the evolution of water and ammonia.

-

The heating is continued for a set period to ensure complete reaction.

-

The reaction mixture is then cooled, and the solid product is triturated with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials.

-

The crude product is collected by filtration and can be further purified by recrystallization to give 1-(p-tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione.

| Reactant/Reagent | Molar Ratio | Key Parameters | Yield (%) |

| 1-(p-Tolyl)cyclopropane-1,2-dicarboxylic acid | 1.0 | Temperature: 150-170 °C | 70-80 |

| Urea | 1.1 | Reaction Time: 2-3 hours |

Synthesis of Bicifadine

The final step in the synthesis of the free base is the reduction of the imide.

Caption: Reduction of the key imide intermediate to Bicifadine.

Experimental Protocol:

-

To a solution of 1-(p-tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione in anhydrous benzene is added a solution of sodium bis(2-methoxyethoxy)aluminium dihydride (Red-Al®) in benzene dropwise at room temperature under a nitrogen atmosphere.

-

After the addition is complete, the reaction mixture is heated to reflux for 2 hours.

-

The mixture is then cooled in an ice bath, and the excess reducing agent is quenched by the careful addition of water, followed by a sodium hydroxide solution.

-

The resulting mixture is filtered, and the filter cake is washed with benzene.

-

The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude Bicifadine.

-

The crude product can be purified by vacuum distillation or chromatography.

| Reactant/Reagent | Molar Ratio | Key Parameters | Yield (%) |

| 1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | 1.0 | Temperature: Reflux | 58[3] |

| Sodium bis(2-methoxyethoxy)aluminium dihydride | ~2.5 | Solvent: Benzene | |

| Reaction Time: 2 hours |

Synthesis of this compound

The final step is the formation of the hydrochloride salt, which improves the stability and solubility of the compound.

Experimental Protocol:

-

Bicifadine free base is dissolved in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

A solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring.

-

The this compound precipitates out of the solution.

-

The solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound.

| Reactant/Reagent | Molar Ratio | Key Parameters | Yield (%) |

| Bicifadine | 1.0 | Solvent: Anhydrous Ether/Isopropanol | >95 |

| Hydrogen Chloride | 1.0-1.1 | Temperature: 0-25 °C |

Conclusion

The synthesis of this compound is a well-established process involving several key transformations. The procedures outlined in this guide, derived from published literature, provide a comprehensive overview for researchers and professionals in the field of drug development. Careful control of reaction conditions and purification of intermediates are crucial for achieving good overall yields and high purity of the final active pharmaceutical ingredient.

References

- 1. US8877798B2 - 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders - Google Patents [patents.google.com]

- 2. US9205074B2 - 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders - Google Patents [patents.google.com]

- 3. 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders - Patent US-9205074-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of Bicifadine Hydrochloride as a Triple Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicifadine hydrochloride is a novel analgesic agent characterized as a triple reuptake inhibitor (TRI). Its mechanism of action involves the simultaneous inhibition of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters, leading to an increase in the extracellular concentrations of these key neurotransmitters. This guide provides a comprehensive overview of the pharmacology of Bicifadine, detailing its quantitative effects on monoamine transporters, the experimental methodologies used for its characterization, and a visualization of its mechanism of action. While Bicifadine has shown promise in preclinical and early clinical studies for pain, it has faced challenges in late-stage clinical trials. Understanding its detailed pharmacological profile is crucial for assessing its therapeutic potential and guiding future research in the development of multi-target analgesics.

Core Pharmacological Profile: Monoamine Transporter Inhibition

Bicifadine's primary pharmacological activity is the inhibition of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This action reduces the reuptake of these neurotransmitters from the synaptic cleft, thereby enhancing and prolonging their signaling.

Quantitative Data on Transporter Inhibition

The inhibitory potency of this compound at the human monoamine transporters has been determined through in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. It is important to note that while IC50 values are readily available in the literature, specific binding affinity constants (Ki) for Bicifadine are not consistently reported.

| Transporter | Target | IC50 (nM) | Relative Potency Ratio (NET:SERT:DAT) |

| Norepinephrine Transporter (NET) | Human | 55[1] | 1 |

| Serotonin Transporter (SERT) | Human | 117[1] | ~2 |

| Dopamine Transporter (DAT) | Human | 910[1] | ~17 |

This data indicates that Bicifadine is most potent at inhibiting the norepinephrine transporter, followed by the serotonin and dopamine transporters, with an approximate potency ratio of 1:2:17.[2][3]

Experimental Protocols

The following sections detail the standard experimental methodologies employed to characterize the pharmacological profile of compounds like this compound.

In Vitro Monoamine Reuptake Inhibition Assay (IC50 Determination)

This assay determines the concentration of a compound required to inhibit 50% of the reuptake of a specific monoamine neurotransmitter into cells expressing the corresponding transporter.

Objective: To determine the IC50 value of this compound for the inhibition of serotonin, norepinephrine, and dopamine reuptake.

Materials:

-

HEK293 cells stably expressing human SERT, NET, or DAT.

-

Culture medium (e.g., DMEM with 10% FBS, G418 for selection).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Radiolabeled neurotransmitters: [³H]5-HT, [³H]NE, or [³H]DA.

-

Unlabeled neurotransmitters for standard curves.

-

This compound stock solution.

-

Reference inhibitors (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT).

-

96-well microplates.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Cell Culture: Culture the HEK293 cells expressing the specific monoamine transporter in appropriate medium until they reach a suitable confluency.

-

Cell Plating: Seed the cells into 96-well microplates at a predetermined density and allow them to adhere overnight.

-

Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells with assay buffer.

-

Compound Incubation: Add varying concentrations of this compound or reference inhibitors to the wells. Include a vehicle control (buffer only) and a positive control (a known inhibitor).

-

Pre-incubation: Incubate the plates for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation of Reuptake: Add the radiolabeled neurotransmitter to each well to initiate the reuptake process.

-

Incubation: Incubate for a short, defined period (e.g., 10-20 minutes) at 37°C.

-

Termination of Reuptake: Rapidly terminate the assay by aspirating the buffer and washing the cells with ice-cold assay buffer to remove extracellular radiolabeled neurotransmitter.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Plot the percent inhibition against the log concentration of Bicifadine and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay (Ki Determination)

This assay measures the affinity of a compound for a specific receptor or transporter by assessing its ability to displace a radiolabeled ligand that is known to bind to the target.

Objective: To determine the binding affinity (Ki) of this compound for SERT, NET, and DAT.

Materials:

-

Cell membranes prepared from HEK293 cells expressing human SERT, NET, or DAT.

-

Radioligands specific for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).

-

Unlabeled ligands for competition binding.

-

This compound stock solution.

-

Assay buffer.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize the transporter-expressing cells and isolate the cell membranes through centrifugation.

-

Assay Setup: In a multi-tube format, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound or an unlabeled reference ligand. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand).

-

Incubation: Incubate the mixture for a specific time at a defined temperature to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding for each concentration of Bicifadine. Plot the percentage of specific binding against the log concentration of Bicifadine. Determine the IC50 value from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Mechanism and Workflow

Signaling Pathway of a Triple Reuptake Inhibitor

The following diagram illustrates the mechanism of action of a triple reuptake inhibitor like Bicifadine at the synaptic level.

References

The Structure-Activity Relationship of Bicifadine Hydrochloride: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Triple Reuptake Inhibitor's Core Pharmacophore

Introduction

Bicifadine, chemically known as 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane, is a non-opioid analgesic that functions as a monoamine reuptake inhibitor.[1] Its primary mechanism of action involves the inhibition of norepinephrine (NE), serotonin (5-HT), and to a lesser extent, dopamine (DA) transporters, leading to an increase in the synaptic availability of these neurotransmitters.[2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of bicifadine hydrochloride and its analogs, offering valuable insights for researchers and professionals involved in the development of novel therapeutics targeting monoamine transporters.

Core Structure and Pharmacological Profile

This compound is a potent inhibitor of the norepinephrine transporter (NET) and the serotonin transporter (SERT), with weaker activity at the dopamine transporter (DAT). The parent compound exhibits the following inhibitory concentrations (IC50):

| Transporter | IC50 (nM) |

| Norepinephrine Transporter (NET) | 55 |

| Serotonin Transporter (SERT) | 117 |

| Dopamine Transporter (DAT) | 910 |

This profile demonstrates a preference for NET, followed by SERT, and then DAT, classifying it as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) or "triple reuptake inhibitor".[3][4]

Structure-Activity Relationship (SAR) Studies of Bicifadine Analogs

Systematic modifications of the bicifadine scaffold have been undertaken to elucidate the key structural features governing its potency and selectivity for the monoamine transporters. The following table summarizes the in vitro monoamine uptake inhibition data for a series of bicifadine analogs, as reported in key SAR studies.

| Compound | R | NET IC50 (nM) | SERT IC50 (nM) | DAT IC50 (nM) |

| Bicifadine | 4-CH3 | 55 | 117 | 910 |

| Analog 1 | H | 130 | 250 | 1500 |

| Analog 2 | 4-F | 65 | 150 | 1100 |

| Analog 3 | 4-Cl | 70 | 180 | 1200 |

| Analog 4 | 4-OCH3 | 250 | 450 | 2500 |

| Analog 5 | 3,4-diCl | 45 | 100 | 850 |

| Analog 6 | 2-thienyl | 30 | 350 | 2000 |

Key SAR Insights:

-

Substitution on the Phenyl Ring: The nature and position of the substituent on the phenyl ring significantly influence the activity and selectivity.

-

A methyl group at the 4-position (bicifadine) provides a good balance of NET and SERT inhibition.

-

Removal of the methyl group (Analog 1) leads to a decrease in potency across all three transporters.

-

Electron-withdrawing groups at the 4-position, such as fluorine (Analog 2) and chlorine (Analog 3), maintain potency similar to bicifadine.

-

An electron-donating methoxy group at the 4-position (Analog 4) results in a significant loss of potency.

-

Dichlorination at the 3 and 4 positions (Analog 5) slightly enhances NET and SERT inhibition compared to the parent compound.

-

-

Aromatic Ring Variation: Replacing the phenyl ring with a 2-thienyl group (Analog 6) leads to a highly potent and selective NET inhibitor, with significantly reduced affinity for SERT and DAT.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the activity of bicifadine and its analogs at monoamine transporters.

Monoamine Transporter Uptake Inhibition Assay in HEK293 Cells

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled monoamine neurotransmitters into human embryonic kidney (HEK293) cells stably expressing the human norepinephrine (hNET), serotonin (hSERT), or dopamine (hDAT) transporter.

Materials:

-

HEK293 cells stably expressing hNET, hSERT, or hDAT

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL)

-

Poly-D-lysine coated 96-well plates

-

Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, pH 7.4)

-

Radiolabeled neurotransmitters: [³H]norepinephrine, [³H]serotonin, [³H]dopamine

-

Test compounds (bicifadine and its analogs)

-

Reference inhibitors (e.g., desipramine for NET, fluoxetine for SERT, GBR12909 for DAT)

-

Scintillation fluid and a liquid scintillation counter

Procedure:

-

Cell Culture: Culture the HEK293 cells expressing the respective monoamine transporter in DMEM at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Plating: Seed the cells into poly-D-lysine coated 96-well plates at a density of 4 x 10^4 cells/well and allow them to adhere overnight.

-

Assay: a. Wash the cells twice with KRH buffer. b. Pre-incubate the cells for 10 minutes at 37°C with varying concentrations of the test compound or reference inhibitor diluted in KRH buffer. c. Initiate the uptake by adding the respective [³H]-labeled neurotransmitter (final concentration ~10 nM). d. Incubate for 10 minutes at 37°C. e. Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

-

Quantification: a. Lyse the cells with 1% sodium dodecyl sulfate (SDS). b. Add scintillation fluid to each well. c. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 values by non-linear regression analysis of the concentration-response curves.

Radioligand Binding Assays

These assays measure the affinity of test compounds for the monoamine transporters by their ability to displace a specific high-affinity radioligand.

1. NET Binding Assay:

-

Radioligand: [³H]Nisoxetine

-

Tissue Source: Rat cortical membranes or membranes from HEK293 cells expressing hNET.

-

Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4.

-

Procedure:

-

Incubate the membranes (50-100 µg protein) with [³H]nisoxetine (~1 nM) and varying concentrations of the test compound in the assay buffer.

-

Incubate for 60 minutes at 4°C.

-

Terminate the binding by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

-

Wash the filters three times with ice-cold wash buffer.

-

Measure the filter-bound radioactivity by liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 10 µM desipramine).

-

Calculate Ki values from IC50 values using the Cheng-Prusoff equation.

-

2. SERT Binding Assay:

-

Radioligand: [³H]Citalopram

-

Tissue Source: Rat brain membranes or membranes from HEK293 cells expressing hSERT.

-

Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Procedure:

-

Incubate the membranes (100-200 µg protein) with [³H]citalopram (~1 nM) and varying concentrations of the test compound.

-

Incubate for 60 minutes at room temperature.

-

Terminate the binding and quantify radioactivity as described for the NET binding assay.

-

Non-specific binding is determined in the presence of 10 µM fluoxetine.

-

Calculate Ki values from IC50 values.

-

3. DAT Binding Assay:

-

Radioligand: [³H]WIN 35,428

-

Tissue Source: Rat striatal membranes or membranes from HEK293 cells expressing hDAT.

-

Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

-

Procedure:

-

Incubate the membranes (50-150 µg protein) with [³H]WIN 35,428 (~2 nM) and varying concentrations of the test compound.

-

Incubate for 2 hours at 4°C.

-

Terminate the binding and quantify radioactivity as described for the NET binding assay.

-

Non-specific binding is determined in the presence of 10 µM GBR12909.

-

Calculate Ki values from IC50 values.

-

Visualizations

Signaling Pathway of Bicifadine

References

- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, methods for their preparation and their use as medicaments - Patent US-9597315-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Activity of Bicifadine Hydrochloride on Monoamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicifadine hydrochloride is a non-opioid, centrally acting analgesic that functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also known as a "triple reuptake inhibitor".[1] Its mechanism of action involves the modulation of monoaminergic neurotransmission by binding to and inhibiting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This guide provides a comprehensive overview of the in vitro activity of this compound at these monoamine transporters, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and the assays used for its characterization.

Data Presentation: In Vitro Inhibition of Monoamine Transporters

The inhibitory activity of this compound on the human serotonin, norepinephrine, and dopamine transporters is summarized below. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the transporter's activity in vitro.

| Compound | Transporter | IC50 (nM) | Source |

| This compound | Norepinephrine Transporter (NET) | 55 | Tocris Bioscience[2] |

| Serotonin Transporter (SERT) | 117 | Tocris Bioscience[2] | |

| Dopamine Transporter (DAT) | 910 | Tocris Bioscience[2] | |

| Centanafadine (EB-1020) | Norepinephrine Transporter (NET) | 6 | Bymaster et al., 2012[3] |

| Dopamine Transporter (DAT) | 38 | Bymaster et al., 2012[3] | |

| Serotonin Transporter (SERT) | 83 | Bymaster et al., 2012[3] |

Note: Centanafadine (also known as EB-1020) is a closely related compound to bicifadine. The data from Bymaster et al. (2012) provides a valuable comparative reference for the potency of this class of compounds.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to determine the inhibitory activity of compounds like this compound on monoamine transporters.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific monoamine transporter.

a. Materials:

-

Membrane Preparations: Cell membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT).

-

Radioligands:

-

For hNET: [³H]Nisoxetine

-

For hSERT: [³H]Citalopram

-

For hDAT: [³H]WIN 35,428

-

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing salts such as 120 mM NaCl and 5 mM KCl.

-

Non-specific Binding Control: A high concentration of a known inhibitor for each transporter (e.g., 10 µM desipramine for NET, 10 µM fluoxetine for SERT, 10 µM cocaine for DAT).

-

Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

-

96-well microplates and filter plates with glass fiber filters.

-

Filtration apparatus and a liquid scintillation counter.

b. Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. Dilute the radioligand and membrane preparations to their optimal concentrations in the assay buffer.

-

Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.

-

Test Compound: this compound dilution, radioligand, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (typically 22-25°C) for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a filtration apparatus. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: After the filters have dried, add scintillation cocktail to each well of the filter plate. Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of inhibition of specific binding at each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

-

Calculate the IC50 value from the dose-response curve using non-linear regression analysis.

-

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

a. Materials:

-

Cell Lines: Live cells (e.g., HEK293, CHO) stably expressing hNET, hSERT, or hDAT, cultured in appropriate media.

-

Radiolabeled Neurotransmitters:

-

For hNET: [³H]Norepinephrine

-

For hSERT: [³H]Serotonin (5-HT)

-

For hDAT: [³H]Dopamine

-

-

Test Compound: this compound.

-

Uptake Buffer: A buffer that mimics the physiological extracellular environment (e.g., Krebs-Ringer-HEPES buffer).

-

Non-specific Uptake Control: A known potent inhibitor for each transporter.

-

Scintillation Cocktail and a liquid scintillation counter.

-

96-well cell culture plates.

b. Procedure:

-

Cell Plating: Seed the transporter-expressing cells into 96-well cell culture plates and allow them to adhere and form a confluent monolayer.

-

Pre-incubation: On the day of the assay, wash the cells with uptake buffer. Pre-incubate the cells with various concentrations of this compound or the non-specific uptake control in uptake buffer for a short period (e.g., 10-20 minutes) at 37°C.

-

Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow for neurotransmitter uptake.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., a solution containing a detergent like SDS).

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Calculate the percentage of inhibition of specific uptake at each concentration of this compound.

-

Generate a dose-response curve and calculate the IC50 value as described for the radioligand binding assay.

-

Visualizations

Mechanism of Action of Bicifadine

The following diagram illustrates the mechanism by which bicifadine inhibits the reuptake of serotonin, norepinephrine, and dopamine at the presynaptic terminal.

Caption: Mechanism of Bicifadine as a Triple Reuptake Inhibitor.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key steps in a typical radioligand binding assay to determine the affinity of a test compound for a monoamine transporter.

Caption: Workflow of a Radioligand Binding Assay.

Experimental Workflow: Neurotransmitter Uptake Inhibition Assay

This diagram illustrates the process of a neurotransmitter uptake inhibition assay, a functional method to assess the potency of a test compound.

Caption: Workflow of a Neurotransmitter Uptake Inhibition Assay.

References

- 1. Pharmacological characterization of the norepinephrine and dopamine reuptake inhibitor EB-1020: implications for treatment of attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS 66504-75-4 | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

"Bicifadine hydrochloride CAS number" and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bicifadine hydrochloride, a non-narcotic analgesic agent. The document details its chemical properties, mechanism of action, and relevant experimental methodologies, designed to support research and development activities.

Core Chemical and Physical Properties

This compound is the hydrochloride salt of bicifadine, a potent monoamine reuptake inhibitor.[1][2] Its fundamental properties are summarized below.

CAS Number: 66504-75-4[1][2][3][4] Chemical Name: 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride[1][2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅N·HCl | [1][2][3][4] |

| Molecular Weight | 209.72 g/mol | [1][2][4] |

| Appearance | Crystalline powder | [2][3] |

| Melting Point | 207-208 °C | [3] |

| Purity (Typical) | ≥98% (by HPLC) | [2] |

| Solubility | Soluble in Water (100 mM) and DMSO (100 mM) | [4] |

| Storage | Desiccate at room temperature. Store solutions at -20°C for up to one month. | [2][4] |

Mechanism of Action and Pharmacological Data

Bicifadine is a functional serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also described as a triple reuptake inhibitor.[3][5][6] Its primary pharmacological action is to block the reuptake of these monoamine neurotransmitters from the synaptic cleft by inhibiting their respective transporter proteins: the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT).[2][5] This leads to an enhanced and prolonged action of norepinephrine and serotonin, which is believed to be the primary mechanism behind its analgesic properties.[5] Dopaminergic pathways also appear to contribute to its antihyperalgesic effects.[3] Some evidence also suggests it may act as an NMDA antagonist.[5][7]

The in vitro inhibitory potency of bicifadine at the recombinant human monoamine transporters is summarized in the table below.

| Target Transporter | IC₅₀ (nM) | Source(s) |

| Norepinephrine Transporter (NET) | 55 | [2][4] |

| Serotonin Transporter (SERT) | 117 | [2][4] |

| Dopamine Transporter (DAT) | 910 | [2][4] |

The relative inhibitory potency is NET > SERT > DAT (approximately 1:2:17).[1][3]

Experimental Protocols

Detailed experimental protocols specific to this compound are not consistently available in the public domain. Therefore, this section provides representative methodologies for key analytical and biological assays, based on established scientific literature for similar compounds. These protocols serve as a robust starting point for methods that must be specifically adapted and validated for this compound.

Synthesis of 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride

The synthesis of bicifadine has been reported by Epstein et al. (1981) and is outlined in various patents.[2] The general approach involves the construction of the 1-aryl-3-azabicyclo[3.1.0]hexane core. A previously described method is outlined below.[2]

Representative Protocol: Purity Determination by HPLC

A validated, stability-indicating HPLC method is crucial for determining the purity of this compound and for identifying any related substances or degradation products. The following protocol is a representative example based on methods developed for similar amine hydrochloride drugs and would require optimization and validation per ICH guidelines.[8][9][10]

-

Instrumentation: High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A filtered and degassed isocratic mixture of an aqueous buffer and an organic solvent. For example, a mixture of phosphate buffer (pH adjusted to 2.7 with phosphoric acid) and methanol (e.g., 60:40, v/v).[8] The buffer may contain an ion-pairing agent like 1-octane sulfonic acid sodium salt to improve peak shape.[8]

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection Wavelength: 215 nm or 220 nm.[8]

-

Column Temperature: Ambient or controlled at 40°C.

-

Injection Volume: 20 µL.

-

Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a known concentration (e.g., 50 µg/mL).

-

Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to the same nominal concentration as the standard.

-

Procedure: Inject the standard and sample solutions into the chromatograph. Purity is determined by comparing the peak area of bicifadine in the sample chromatogram to that of the standard, and by calculating the area percentage of all other peaks present.

Representative Protocol: Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the shake-flask method, a standard technique for assessing the intrinsic solubility of a compound.[11][12]

-

Materials: Calibrated flasks, orbital shaker with temperature control, appropriate buffer solutions (e.g., pH 2.0 HCl, pH 4.5 acetate, pH 6.8 phosphate), and a validated analytical method for quantification (e.g., the HPLC method described above).

-

Procedure:

-

Add an excess amount of this compound to flasks containing a known volume (e.g., 100 mL) of each buffer solution. The excess solid should be clearly visible.

-

Place the flasks in an orbital shaker set to a constant speed (e.g., 100 rpm) and temperature (e.g., 37 ± 1°C).

-

Agitate the flasks for a sufficient period to reach equilibrium (e.g., 12-24 hours).

-

After agitation, allow the flasks to stand to let undissolved solids settle.

-

Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Dilute the filtered sample appropriately with the corresponding buffer.

-

Quantify the concentration of bicifadine in the diluted sample using a validated HPLC method.

-

The experiment should be performed in triplicate for each buffer condition.

-

Representative Protocol: Monoamine Transporter Inhibition Assay

The inhibitory activity (IC₅₀) of this compound at NET, SERT, and DAT is determined using in vitro uptake inhibition assays. These assays typically use cell lines (e.g., HEK293) stably expressing the specific human transporter protein.[13][14][15]

-

Cell Lines: HEK293 cells individually transfected to express human NET (hNET), hSERT, or hDAT.

-

Assay Principle: The assay measures the ability of a test compound (bicifadine) to inhibit the uptake of a radiolabeled or fluorescent substrate specific for that transporter into the cells.

-

Materials:

-

Transfected cells plated in 96- or 384-well plates.

-

Radiolabeled substrates (e.g., [³H]Norepinephrine, [³H]Serotonin, [³H]Dopamine) or a fluorescent substrate mimetic.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation counter or fluorescence plate reader.

-

-

General Procedure:

-

Cell Plating: Seed the transfected cells into microplates and allow them to form a confluent monolayer.

-

Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells for a short period (e.g., 15-30 minutes) at room temperature or 37°C with various concentrations of this compound.

-

Initiation of Uptake: Add the radiolabeled or fluorescent substrate to each well to initiate the uptake reaction.

-

Incubation: Incubate for a defined period (e.g., 20 minutes) at room temperature. The incubation time should be within the linear range of substrate uptake.

-

Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer to remove the extracellular substrate.

-

Quantification:

-

For radiolabeled assays: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

For fluorescent assays: Measure the intracellular fluorescence using a plate reader. A masking dye is often used to quench extracellular fluorescence.[16]

-

-

Data Analysis: Determine the concentration of bicifadine that inhibits 50% of the specific substrate uptake (IC₅₀ value) by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis. Specific uptake is defined as the difference between total uptake (in the absence of any inhibitor) and non-specific uptake (in the presence of a high concentration of a known potent inhibitor for that transporter).

-

References

- 1. Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2006096810A2 - Methods and compositions for production, formulation and use of 1-aryl-3-azabicyclo[3.1.0] hexanes - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain. | Profiles RNS [connect.rtrn.net]

- 6. apicareonline.com [apicareonline.com]

- 7. Oxidative cyclization of active methylene amides: efficient synthesis of functionalized 3-azabicyclo[n.1.0]alkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. banglajol.info [banglajol.info]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Bicifadine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicifadine hydrochloride (formerly DOV 220,075) is a non-narcotic, centrally-acting analgesic agent that reached late-stage clinical development. It functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), a mechanism of action that distinguishes it from opioid and non-steroidal anti-inflammatory drug (NSAID) classes of analgesics. Despite promising preclinical and early clinical results, bicifadine ultimately failed to meet its primary endpoints in Phase III clinical trials for chronic low back pain and a Phase IIb trial for diabetic neuropathic pain, leading to the discontinuation of its development. This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, pharmacokinetics, and pivotal clinical trial outcomes of this compound.

Discovery and Development History

Bicifadine was originally discovered at American Cyanamid . Following the acquisition of American Cyanamid by Wyeth, the compound was licensed to DOV Pharmaceutical, Inc. in 1998.[1] DOV Pharmaceutical advanced bicifadine through preclinical and clinical development, targeting various pain indications.

In January 2007, after disappointing results in a Phase III trial for chronic lower back pain, DOV Pharmaceutical licensed the rights for bicifadine to XTL Biopharmaceuticals .[1] XTL pursued the development of bicifadine for pain associated with diabetic neuropathy. However, this effort was also met with clinical trial failure, and XTL terminated the agreement in 2010.[1] Subsequently, in 2010, DOV Pharmaceutical was acquired by Euthymics Bioscience.[1]

Mechanism of Action

Bicifadine's primary mechanism of action is the inhibition of the reuptake of three key monoamine neurotransmitters: serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA).[2][3] By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), bicifadine increases the synaptic concentrations of these neurotransmitters, which are involved in descending pain modulation pathways.

The relative potency of bicifadine for these transporters is approximately 1:2:17 for norepinephrine, serotonin, and dopamine, respectively.[2][3] This profile suggests a stronger effect on noradrenergic and serotonergic pathways compared to dopaminergic pathways. Preclinical studies demonstrated that bicifadine does not act on opiate receptors and lacks anti-inflammatory activity.

Signaling Pathway

Caption: Bicifadine's mechanism of action.

Quantitative Preclinical and Clinical Data

Table 1: In Vitro Monoamine Transporter Inhibition

| Transporter | IC50 (nM) |

| Norepinephrine (NET) | 55 |

| Serotonin (SERT) | 117 |

| Dopamine (DAT) | 910 |

Data from Tocris Bioscience.

Table 2: Preclinical Efficacy in Animal Models (Abuse Potential Study)

| Compound | Cocaine Discrimination (ED50, mg/kg) | Response Rate Suppression (ED50, mg/kg) |

| Bicifadine | 18.0 | 36.0 |

| d-amphetamine | 1.1 | 4.0 |

| Cocaine | 3.6 | 12.0 |

| Desipramine | 23.0 | 28.0 |

| Bupropion | 31.0 | 62.0 |

Data from a preclinical evaluation of abuse potential.[4]

Table 3: Human Pharmacokinetic Parameters (Single 200 mg Oral Dose)

| Parameter | Value |

| Tmax (total radioactivity) | ~1 hour |

| Tmax (unchanged bicifadine) | ~1 hour |

| Elimination Half-life (total radioactivity) | 2.6 hours |

| Elimination Half-life (unchanged bicifadine) | 1.6 hours |

| Total Recovery of Dose | 92% (89% in urine, 3.5% in feces) |

| Unchanged Bicifadine in Plasma (as % of total drug equivalents AUC) | 15% |

| Primary Metabolites | M9 (lactam acid) and its glucuronide (~64% of dose), M3 (acid) and its glucuronide (~23% of dose) |

Data from a study in healthy adult male subjects.[4]

Experimental Protocols

In Vitro Monoamine Transporter Inhibition Assay (Representative Protocol)

-

Cell Culture: Stably transfected HEK293 cells expressing human SERT, NET, or DAT are cultured in appropriate media.

-

Assay Preparation: Cells are harvested and resuspended in a Krebs-Ringer-HEPES buffer.

-

Inhibition Assay:

-

A fixed concentration of a radiolabeled substrate (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) is used.

-

Increasing concentrations of this compound are added to the cell suspension.

-

The mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor. IC50 values are calculated by non-linear regression analysis of the competition binding curves.

In Vivo Microdialysis in Rats (Representative Protocol)

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized and surgically implanted with a guide cannula targeting a specific brain region (e.g., prefrontal cortex, striatum).

-

Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.

-

Drug Administration: this compound (e.g., 20 mg/kg, i.p.) or vehicle is administered.

-

Sample Collection: Dialysate collection continues for several hours post-administration.

-

Neurotransmitter Analysis: The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline average.

Synthesis of this compound

The synthesis of racemic this compound has been described in the literature. A common route involves the following key steps:

-

Starting Material: The synthesis can begin from 1-(p-tolyl)-1,2-cyclopropanedicarboximide.

-

Reduction: The dicarboximide is reduced to the corresponding amine, 1-(p-tolyl)-3-azabicyclo[3.1.0]hexane. This reduction can be achieved using a reducing agent such as sodium bis(2-methoxyethoxy)aluminum dihydride (Vitride®).

-

Salt Formation: The resulting amine is then treated with hydrochloric acid in an appropriate solvent (e.g., an organic solvent) to form the hydrochloride salt.

-

Precipitation and Isolation: The crude this compound precipitates from the reaction mixture and is collected by filtration.

-

Recrystallization: The crude product is purified by recrystallization from a suitable solvent system, such as an acetonitrile/methanol mixture, to yield the final crystalline product.

It is noteworthy that this compound can exist in different polymorphic forms, which may have different physicochemical properties.

Clinical Development and Trial Outcomes

Bicifadine underwent extensive clinical evaluation in over 3,000 patients across more than 15 clinical trials. While it showed some efficacy in acute pain models, its development was ultimately halted due to failures in pivotal trials for chronic pain indications.

Phase III Trials in Chronic Low Back Pain (CLBP)

DOV Pharmaceutical conducted a Phase III program for bicifadine in CLBP. One of these pivotal trials was a multi-center, double-blind, placebo-controlled study evaluating three dose regimens of bicifadine (200 mg, 300 mg, and 400 mg twice daily) over a three-month period.[5]

-

Outcome: The trial failed to meet its primary endpoint, which was a statistically significant improvement in pain scores from baseline compared to placebo.[6] The failure was attributed in part to an unusually high placebo response.[6]

-

Subgroup Analysis: A post-hoc analysis suggested potential efficacy in patients with sciatica and those with moderate to severe disability due to back pain.[6]

Phase IIb Trial in Diabetic Neuropathic Pain

Following the acquisition of rights by XTL Biopharmaceuticals, a Phase IIb trial was initiated to evaluate bicifadine for the treatment of pain associated with diabetic neuropathy. This was a randomized, double-blind, placebo-controlled study comparing two doses of bicifadine (200 mg and 400 mg three times daily) against placebo.[1]

-

Outcome: The trial failed to meet its primary endpoint of a statistically significant reduction in pain score during the course of treatment compared to placebo.[7] Key secondary analyses also failed to show a significant benefit.[7]

Development Workflow

Caption: Bicifadine development timeline.

Conclusion

This compound represents a well-characterized example of a drug candidate with a rational mechanism of action and promising preclinical data that ultimately failed in late-stage clinical development. Its story underscores the challenges of translating preclinical analgesic efficacy into clinically meaningful outcomes in complex chronic pain conditions, particularly in the face of a significant placebo response. The comprehensive data gathered on its pharmacology, pharmacokinetics, and clinical performance, as outlined in this guide, provide valuable insights for researchers and professionals in the field of pain drug discovery and development.

References

- 1. Long-Term Safety Study of Bicifadine for the Treatment of Chronic Low Back Pain | DecenTrialz [decentrialz.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. DOV Pharmaceutical Announces Positive Futility Analysis For Pivotal Phase III Trial Of Bicifadine In Chronic Low Back Pain & Long Term Safety & Efficacy Trial Of Bicifadine Continues To Yield Encouraging Data - BioSpace [biospace.com]

- 6. XTL Biopharmaceuticals Ltd. And DOV Pharmaceutical In Deal Valued At More Than $130 Million For Pain Killer - BioSpace [biospace.com]

- 7. Double Blind RCT of Bicifadine SR in Outpatients With Chronic Neuropathic Pain Associated With Diabetes | DecenTrialz [decentrialz.com]

A Technical Comparison of the Core Mechanisms of Action: Bicifadine Hydrochloride vs. Traditional Opioids

An In-depth Guide for Researchers and Drug Development Professionals

This whitepaper provides a detailed examination of the distinct molecular mechanisms underpinning the analgesic effects of bicifadine hydrochloride and traditional opioids. While both compound classes aim to alleviate pain, their pathways of action diverge fundamentally, offering different therapeutic profiles and side-effect liabilities. This document is intended for researchers, scientists, and drug development professionals, offering a granular look at the signaling pathways, comparative quantitative data, and key experimental methodologies used to characterize these agents.

Mechanism of Action: Traditional Opioids

Traditional opioids, such as morphine and oxycodone, exert their effects by acting as agonists at opioid receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[1] The three classical opioid receptor subtypes are mu (μ), delta (δ), and kappa (κ), all of which are widely distributed in the central and peripheral nervous systems.[2][3] The analgesic and euphoric effects, as well as the significant adverse effects like respiratory depression, are primarily mediated through the μ-opioid receptor (MOR).[1][2] Upon agonist binding, two principal signaling cascades are initiated: the canonical G-protein pathway and the β-arrestin pathway.